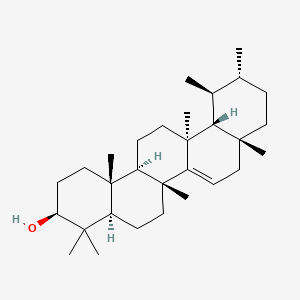
EUROPIUM(III) OXALATE HYDRATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Europium(III) oxalate hydrate is a chemical compound of europium and oxalic acid . It has different hydrates including the decahydrate, hexahydrate, and tetrahydrate . The compound appears as a colorless solid .
Synthesis Analysis
The synthesis of Europium(III) oxalate hydrate involves adding an excess of oxalate to a hot solution of Eu3+ cations . The resulting precipitate of Eu2(C2O4)3·10H2O is then dried in a desiccator . A continuous morphology-controllable precipitation strategy has been developed for the synthesis of europium oxalate hydrate microparticles . This strategy involves controlling the flow ratio between raw materials within microchannels .Molecular Structure Analysis
The molecular formula of Europium(III) oxalate hydrate is Eu2(C2O4)3·xH2O . The molar mass varies depending on the number of water molecules (x) in the hydrate, with values of 567.985 g·mol−1 for the anhydrous form, 640.046 g·mol−1 for the tetrahydrate, 676.077 g·mol−1 for the hexahydrate, and 748.138 g·mol−1 for the decahydrate .Chemical Reactions Analysis
Europium(III) oxide (Eu2O3) can be prepared by calcining europium(III) oxalate . The dehydration of Eu2(C2O4)3·10H2O occurs below 200°C . The decomposition of this compound takes place in two stages, the first at 350°C and the second at about 620°C .Physical And Chemical Properties Analysis
Europium(III) oxalate hydrate is a colorless solid . Its solubility in water is 1.38 mg·l−1 . The compound crystallizes monoclinically in the space group of P21/c with the lattice parameters a = 1098, b = 961, c = 1004 pm and β = 114.2° .Safety and Hazards
Europium(III) oxalate hydrate should be handled with care. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing . In case of inhalation, the person should be moved to fresh air and kept comfortable for breathing . The substance should be stored in a well-ventilated place and the container should be kept tightly closed .
Future Directions
The development of a continuous morphology-controllable precipitation strategy for the synthesis of europium oxalate hydrate microparticles suggests potential future directions in the mass production of high-quality metal oxide materials . This strategy could be particularly useful in hydrometallurgical technology for rare earth extraction and nuclear waste recycling .
properties
CAS RN |
14175-02-1 |
|---|---|
Molecular Formula |
C44H74I3NO6 |
Molecular Weight |
1093.79 |
IUPAC Name |
[2-[3-(3-amino-2,4,6-triiodophenyl)propanoyloxy]-3-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C44H74I3NO6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-40(49)52-34-36(54-42(51)32-31-37-38(45)33-39(46)44(48)43(37)47)35-53-41(50)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32,34-35,48H2,1-2H3 |
InChI Key |
NBPCFFMRYLHYMX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCC1=C(C(=C(C=C1I)I)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



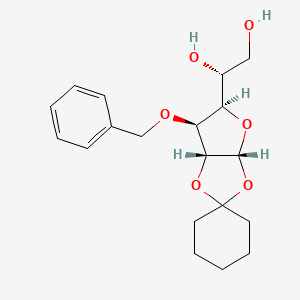
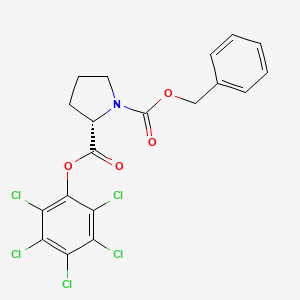
![(2R,6R)-6-[(1S,3R,6S,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-2-methyl-3-methylideneheptanoic acid](/img/structure/B577136.png)
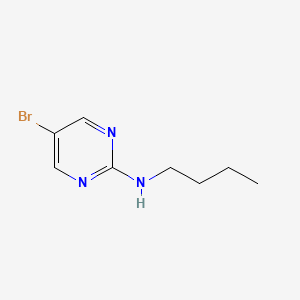
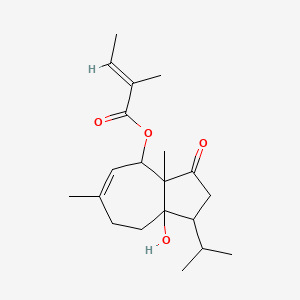
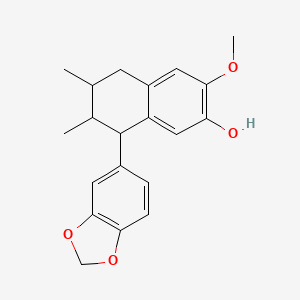

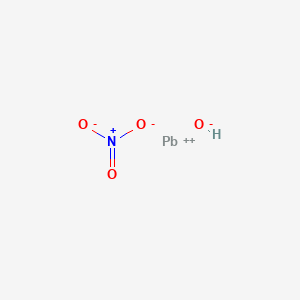
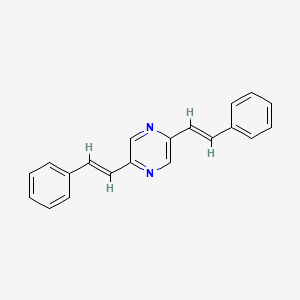

![1-[(1R,4R,12R,16S)-7,8,9-trimethoxy-17-oxa-5,15-diazahexacyclo[13.4.3.01,16.04,12.06,11.012,16]docosa-6,8,10-trien-5-yl]ethanone](/img/structure/B577151.png)
